Manganese(II) perchlorate hydrate

Übersicht

Beschreibung

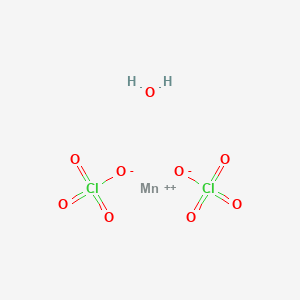

Manganese(II) perchlorate hydrate (Mn(ClO4)2•xH2O) is an inorganic salt composed of manganese(II) cations and perchlorate anions, with the general formula Mn(ClO4)2•xH2O. It is an important chemical compound used in scientific research and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Manganese(II) perchlorate hydrate has been studied for its influence on the performance of graphite anodes in lithium-ion batteries. Research by Komaba, Kumagai, and Kataoka (2002) demonstrated that manganese dissolution into the electrolyte can impact the lithium intercalation/deintercalation into a natural graphite electrode. They found that Mn(II) ions were electroreduced on the electrode, leading to irreversible decomposition of the electrolyte and reduced reversible capacity of the graphite electrode. This study highlights the potential impact of this compound in battery technology and the importance of understanding its electrochemical behavior (Komaba, Kumagai, & Kataoka, 2002).

Structural and Bonding Insights

The structural characteristics of hydrated divalent transition-metal ions, including manganese(II), in aqueous solutions have been investigated using X-ray diffraction. Ohtaki, Yamaguchi, and Maeda (1976) reported that manganese(II) ions are octahedrally surrounded by six water molecules. Their research provides valuable insights into the bond distances and the nature of bonding in this compound, contributing to a deeper understanding of its chemical properties (Ohtaki, Yamaguchi, & Maeda, 1976).

Electrochemical Behavior in Nonaqueous Media

The electrochemical behavior of manganese(II) phthalocyanine in the presence of perchlorate ions has been studied in nonaqueous media. Lever, Minor, and Wilshire (1981) characterized electron transfer couples representing the net oxidation of manganese and the phthalocyanine ring. Their research provides insights into the reversible behavior of these compounds and the influence of perchlorate ions, contributing to our understanding of this compound in various chemical contexts (Lever, Minor, & Wilshire, 1981).

Stability Constants of Complexes

Research on the stability constants of manganese(II) bromide complexes has been conducted, which includes the role of perchloric acid. Fryer and Morris (1968) used manganese-54 as a tracer to investigate the stability constants in solutions containing manganese(II) bromide complexes. This research is relevant for understanding the complexation and stability of manganese(II) in various chemical environments, including those involving perchlorate ions (Fryer & Morris, 1968).

Catalytic Applications

Manganese(II) perchlorate has been explored for its catalytic activity. Bagherzadeh, Amini, Boghaei, Najafpour, and McKee (2011) synthesized and characterized a polymeric manganese(II) complex from manganese(II) perchlorate and iminodiacetatic acid. This complex exhibited significant catalytic activity for the oxidation of various alcohols and sulfides, showcasing the potential of this compound in catalysis (Bagherzadeh, Amini, Boghaei, Najafpour, & McKee, 2011).

Safety and Hazards

Manganese(II) perchlorate hydrate is an oxidizer and may intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, hot surfaces, and clothing or other combustible materials . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Wirkmechanismus

Target of Action

Manganese(II) perchlorate hydrate is an inorganic compound with the formula Mn(ClO4)2·xH2O . As a perchlorate, it is a strong oxidizing agent . The primary target of this compound is manganese (Mn2+), which is an essential cofactor and activator for many enzymes that regulate biological functions and processes .

Mode of Action

The compound interacts with its target, manganese (Mn2+), by acting as an oxidizing agent . This interaction can lead to changes in the oxidation state of manganese, affecting its ability to function as a cofactor for various enzymes .

Biochemical Pathways

It acts as a cofactor for enzymes such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes regulate immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is largely dependent on its role as an oxidizing agent . It can lead to the oxidation of manganese and other substances in its environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic, meaning it readily absorbs moisture from the environment . Additionally, its reactivity as an oxidizing agent suggests that it could be sensitive to the presence of reducing agents in its environment .

Biochemische Analyse

Biochemical Properties

Manganese is known to play a crucial role in biological cell mechanisms and functions . It predominantly acquires the coordination number of six and five, majorly stabilized with octahedral and square pyramidal geometries respectively . The water molecules, aspartic acid, and glutamic acid residues bonded frequently with manganese metal ions .

Cellular Effects

As a strong oxidizing agent, it may influence cellular redox states and potentially impact various cellular processes .

Temporal Effects in Laboratory Settings

Manganese(II) perchlorate hydrate is stable under normal conditions . The hexahydrate does not dehydrate when heating but instead oxidizes to manganese dioxide at 150 °C .

Metabolic Pathways

Manganese is known to be involved in various metabolic processes, including the activation of enzymes .

Transport and Distribution

Manganese ions are known to interact with various transporters and binding proteins .

Subcellular Localization

Manganese ions are known to be involved in various cellular processes and can be found in various cellular compartments .

Eigenschaften

IUPAC Name |

manganese(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHKDVMMUBWIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703502 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698999-57-4 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)